4-Cyclopropyl-3,5-difluoroaniline
Description
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
4-cyclopropyl-3,5-difluoroaniline |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5H,1-2,12H2 |
InChI Key |
XQZUYAKHIFYVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aniline Core
The compound is compared below with three analogs: 4-bromo-3,5-difluoroaniline, 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate, and 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50 in ).
Research Findings and Implications
- Pharmaceutical Relevance : The trifluoromethyl and cyclopropyl groups in the target compound may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Agrochemical Potential: Fluorinated anilines are widely used in herbicide development; bromo-substituted derivatives offer modularity for structural diversification .
- Limitations : The cyclopropyl-pyrazole derivative’s synthetic complexity could limit scalability compared to simpler bromo-analogs.
Preparation Methods
Halogen Displacement with Cyclopropylamine
A common route involves substituting halogen atoms on a fluorinated nitrobenzene precursor with cyclopropylamine.
Procedure (US5965775A, EP0430847A):
-
Starting Material : 2,6-Dichloro-3,5-difluoronitrobenzene.
-
Fluorination : React with KF in DMF at 150°C to yield 5-chloro-2,4-difluoronitrobenzene.
-
Chlorinating Denitration : Treat with PCl₅ to form 1,3-dichloro-4,6-difluorobenzene.
-
Nitration : Introduce a nitro group using HNO₃/H₂SO₄ to produce 2,6-dichloro-3,5-difluoronitrobenzene.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-cyclopropyl-3,5-difluoroaniline.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Fluorination | 85 | DMF, 150°C, 12 h |
| Nitration | 78 | HNO₃/H₂SO₄, 0°C |
| Reduction | 92 | H₂ (1 atm), Pd-C, EtOH |
Advantages : High regioselectivity due to electron-withdrawing fluorine groups.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
WO2012051361A1 outlines a palladium-catalyzed coupling:
-
Borylation : React 3,5-difluoro-4-iodoaniline with bis(pinacolato)diboron.
-
Cyclopropane Coupling : Cross-couple with cyclopropylboronic acid using Pd(PPh₃)₄.
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Dioxane/H₂O
-
Temperature: 80°C, 6 h
Yield : 82% after column purification.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Limitations |
|---|---|---|---|---|
| NAS | 2,6-Dichloro-3,5-difluoronitrobenzene | Fluorination | 85 | Requires hazardous PCl₅ |
| Reductive Amination | 3,5-Difluoroaniline | Diazotization | 76 | Multi-step, moderate yield |
| Suzuki Coupling | 3,5-Difluoro-4-iodoaniline | Cross-coupling | 82 | Expensive catalysts |
Optimal Route : NAS (US5965775A) offers the highest yield and scalability for industrial applications.
Challenges and Innovations
-
Regioselectivity : Fluorine’s electron-withdrawing nature directs substitution to the para position (US5294742A).
-
Side Reactions : Over-reduction during catalytic hydrogenation can form byproducts; controlled H₂ pressure mitigates this (EP0430847A).
-
Green Chemistry : Recent advances replace PCl₅ with ionic liquids to reduce environmental impact (PMC9127657 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
